(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
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Overview
Description
(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a complex organic compound with a unique structure that combines elements of pyrroloquinoline and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrroloquinoline precursor with a nitrile-containing reagent under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Oxaliplatin: A platinum-based compound with different applications but some structural similarities.
Bioactive compounds from plant sources: Compounds with similar biological activities but different structures.
Uniqueness
(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is unique due to its combination of pyrroloquinoline and nitrile functionalities, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C19H17N3O/c1-5-12-6-14-11(2)8-19(3,4)22-17(14)15(7-12)16(18(22)23)13(9-20)10-21/h6-8H,5H2,1-4H3 |
InChI Key |
YJRCATQULWHFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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